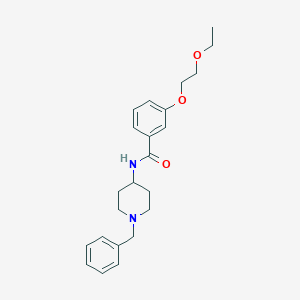![molecular formula C25H24N2O4 B269000 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B269000.png)
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines, which are important for immune system regulation. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various autoimmune diseases.
作用機序
BMS-986165 works by selectively inhibiting the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is a key mediator of cytokine signaling. By blocking 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, BMS-986165 prevents the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the transcription of genes that drive the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively reduce inflammation in preclinical models of autoimmune diseases. In a mouse model of psoriasis, treatment with BMS-986165 led to a significant reduction in skin inflammation and improved disease symptoms. The inhibitor has also been shown to reduce inflammation in models of inflammatory bowel disease and lupus. BMS-986165 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.
実験室実験の利点と制限
One advantage of BMS-986165 is its selectivity for 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which reduces the risk of off-target effects. The inhibitor has also been shown to have good pharmacokinetic properties, which makes it suitable for oral administration. However, one limitation of BMS-986165 is its relatively low potency compared to other JAK inhibitors. This may limit its efficacy in certain disease settings, and further optimization may be necessary to improve its potency.
将来の方向性
There are several potential future directions for the development of BMS-986165. One area of interest is the use of the inhibitor in combination with other therapies, such as biologics or other small molecule inhibitors, to achieve a synergistic effect. Another potential application is the use of BMS-986165 in the treatment of viral infections, as 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide is involved in the signaling pathways of several antiviral cytokines. Finally, further optimization of the inhibitor may lead to improved potency and efficacy, which could expand its potential therapeutic applications.
合成法
The synthesis of BMS-986165 involves several steps, starting with the preparation of the biphenyl-4-ol intermediate. The intermediate is then reacted with 4-(morpholin-4-ylcarbonyl)phenylacetic acid to form the final product. The synthesis of BMS-986165 has been optimized to increase yield and purity, and the final product has been characterized by various spectroscopic techniques.
科学的研究の応用
BMS-986165 has been studied extensively in preclinical models for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. The inhibitor has been shown to effectively block the activity of 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a critical role in the pathogenesis of autoimmune diseases, and targeting 2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide has emerged as a promising therapeutic strategy.
特性
製品名 |
2-(biphenyl-4-yloxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C25H24N2O4 |
分子量 |
416.5 g/mol |
IUPAC名 |
N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O4/c28-24(18-31-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-22-10-6-21(7-11-22)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28) |
InChIキー |
AXKQSMSSPPGZII-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268917.png)
![2-(3-methylbutoxy)-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B268918.png)
![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268919.png)
![2-(2,4-dimethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268920.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B268922.png)
![N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)propanamide](/img/structure/B268923.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268924.png)
![2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268925.png)
![3-sec-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268926.png)
![N-[4-(isobutyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B268927.png)

![N-[3-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B268933.png)
![4-(2-methoxyethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268937.png)
![2,2-dimethyl-N-{3-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B268942.png)